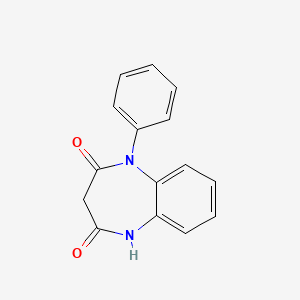
N-Desmethyl Dechloro Clobazam
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Desmethyl Dechloro Clobazam is a metabolite of clobazam, a 1,5-benzodiazepine used primarily as an anticonvulsant. Clobazam is known for its efficacy in treating epilepsy, particularly Lennox-Gastaut syndrome. This compound retains many of the pharmacological properties of its parent compound and is an active metabolite, contributing to the therapeutic effects of clobazam .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl Dechloro Clobazam typically involves the demethylation of clobazam. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or other suitable reagents under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
N-Desmethyl Dechloro Clobazam undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated metabolites.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Various substitution reactions can occur, particularly at the nitrogen or aromatic ring positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives and other modified benzodiazepine structures, which may have different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
N-Desmethyl Dechloro Clobazam has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of clobazam and its metabolites in biological samples.
Biology: The compound is studied for its interactions with GABA_A receptors and its role in modulating neurotransmission.
Medicine: Research focuses on its efficacy and safety in treating epilepsy and other neurological disorders.
Industry: It is used in the development of new benzodiazepine derivatives with improved therapeutic profiles.
Wirkmechanismus
N-Desmethyl Dechloro Clobazam exerts its effects by modulating the GABA_A receptor, a key neurotransmitter receptor in the central nervous system. It binds to the benzodiazepine site on the receptor, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid). This leads to increased chloride ion influx, hyperpolarization of neurons, and reduced neuronal excitability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Clobazam: The parent compound, used as an anticonvulsant.
Clonazepam: Another benzodiazepine with similar anticonvulsant properties.
Zolpidem: A non-benzodiazepine that also acts on GABA_A receptors but with different binding affinities.
Uniqueness
N-Desmethyl Dechloro Clobazam is unique due to its specific binding affinities for different GABA_A receptor subtypes, particularly the α2 subunit, which is associated with its anticonvulsant effects without significant sedative properties. This distinguishes it from other benzodiazepines that may have higher affinities for the α1 subunit, leading to more pronounced sedative effects .
Eigenschaften
Molekularformel |
C15H12N2O2 |
|---|---|
Molekulargewicht |
252.27 g/mol |
IUPAC-Name |
5-phenyl-1H-1,5-benzodiazepine-2,4-dione |
InChI |
InChI=1S/C15H12N2O2/c18-14-10-15(19)17(11-6-2-1-3-7-11)13-9-5-4-8-12(13)16-14/h1-9H,10H2,(H,16,18) |
InChI-Schlüssel |
CBRLXMKQJJHXPL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)NC2=CC=CC=C2N(C1=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















